(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of thiazolidine derivatives, such as (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride, often involves the condensation of amino acids with aldehydes or ketones. For instance, the reaction of D-penicillamine and benzaldehyde yields a related thiazolidine compound, showcasing a typical pathway for synthesizing these types of molecules (Bell et al., 1994).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives can be intricate, with single crystal X-ray diffraction revealing detailed geometrical configurations. For example, a study detailed the structure of a phenyl-substituted thiazolidine, demonstrating the typical monoclinic crystal structure and the specific bond lengths and angles characteristic of these compounds, indicating their stability and conformation driven by intermolecular interactions (Bell et al., 1994).
Chemical Reactions and Properties
Thiazolidine compounds can undergo various chemical reactions, including epimerization, highlighting their dynamic chemical nature. For instance, 2(R,S)-5,5-Trimethylthiazolidine-4-(S)-carboxylic acid demonstrates epimerization at the C-2 position in neutral, protic solvents, which is indicative of the potential chemical versatility of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride (Nagasawa et al., 1981).
Physical Properties Analysis
The physical properties of thiazolidine derivatives, such as solubility and stability, are crucial for their application in various fields. Research on similar compounds has shown that solubility can vary significantly with the molecular size and the presence of polar groups, while stability may be influenced by the nature of substituents (Butvin et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for forming various derivatives, are key aspects of (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride. The compound's ability to participate in cycloaddition reactions and its reactivity towards nucleophilic addition underscore its chemical versatility and potential for synthesis of complex molecules (Liu et al., 2000).
Scientific Research Applications
Platelet Aggregation Inhibition : Mimura et al. (1988) found that 2,2-dimethylthiazolidine hydrochloride inhibits platelet aggregation, shape change, and serotonin release reaction, impacting arachidonic acid metabolism in platelets (Mimura et al., 1988).
Chemical Synthesis : Nagasawa et al. (1981) reported that acetylation of this compound leads to the synthesis of enantiomeric dimethyl 1,1,3,5-tetramethyl-1H,2H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid (Nagasawa et al., 1981).
Role in Biotin Synthesis : Qin et al. (2014) identified it as a key intermediate in the natural product Biotin, which is involved in the metabolic cycle and catalytic fixation of carbon dioxide (Qin et al., 2014).
Bicyclic Derivatives Synthesis : Refouvelet et al. (1994) highlighted its use in synthesizing bicyclic derivatives (Refouvelet et al., 1994).
Protection Against Hepatotoxicity : According to Nagasawa et al. (1984), its derivatives protect mice against acetaminophen hepatotoxicity (Nagasawa et al., 1984).
Antihypertensive Properties : Li Zeng-chun (2007) discovered that thiazolidine-4-carboxylic acid significantly reduces blood pressure in renal hypertensive rats (Li Zeng-chun, 2007).
Radiation Effect Mitigation : Xue et al. (1981) found that it can diminish the elevation of plasma adrenocortical hormone in irradiated mice (Xue et al., 1981).
Chiral Auxiliary in Dipeptide Synthesis : Studer et al. (1995) used it as a chiral auxiliary in dipeptide synthesis (Studer et al., 1995).
Synthesis of Diketopiperazines : Iannotta et al. (2010) prepared cysteine-derived 2,5-diketopiperazines through cyclization of this compound (Iannotta et al., 2010).
Nucleoside Analogs Synthesis : Iwakawa et al. (1978) discussed its use in synthesizing nucleoside analogs (Iwakawa et al., 1978).
Antioxidant and Antiviral Activities : Stankova et al. (2009) synthesized hydroxycinnamic acid amides with antioxidant and antiviral activities from this compound (Stankova et al., 2009).
Antibacterial Properties : Rosen et al. (1988) found that its enantiomers have different activities against aerobic and anaerobic bacteria (Rosen et al., 1988).
Infrared Spectrophotometry Study : Kirschenbaum and Parker (1958) used infrared spectrophotometry to study its hydrolysis (Kirschenbaum & Parker, 1958).
Solid-Phase Synthesis of Thiazolidines : Patek et al. (1995) described a solid-phase synthesis method based on thiazolidine scaffold (Patek et al., 1995).
Stereoselectivity in Mannich Reactions : Parasuk and Parasuk (2013) explored the influence of ring pucker and solvent on stereoselectivity in thioproline-catalyzed Mannich reactions (Parasuk & Parasuk, 2013).
Structural Analysis : Kamo et al. (1979) refined the structure of (R)-thiazolidine-4-carboxylic acid using population analysis and theoretical calculations (Kamo et al., 1979).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4R)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDAVFIGRLKQG-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(CS1)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N[C@@H](CS1)C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612681 | |
Record name | (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride | |
CAS RN |
67089-92-3 | |
Record name | (4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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